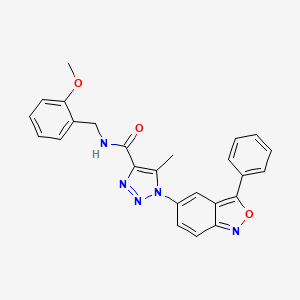

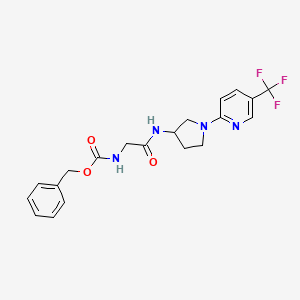

![molecular formula C11H16N2O4S B2565795 1-[(1-甲基-1H-吡咯-3-基)磺酰基]哌啶-4-羧酸 CAS No. 940271-54-5](/img/structure/B2565795.png)

1-[(1-甲基-1H-吡咯-3-基)磺酰基]哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid, involves multiple steps that are carefully designed to introduce various functional groups into the piperidine scaffold. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method showcases the versatility of piperidine derivatives in undergoing sulfonylation reactions to yield compounds with potential antimicrobial activity.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using various analytical techniques such as 1H-NMR, IR, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of substitutions on the piperidine ring. For instance, the nature of substitutions on the benzhydryl and sulfonamide rings has been shown to influence the antibacterial activity of the synthesized compounds .

Chemical Reactions Analysis

Piperidine derivatives can participate in a range of chemical reactions. For example, the conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones under mild conditions lead to the formation of cyclic enamine sulfones . These reactions demonstrate the reactivity of piperidine derivatives and their potential to form various cyclic structures, including pyrrolizidines, indolizidines, and quinolizidines, which are of interest in the synthesis of natural products and pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of sulfonyl groups and other substituents can significantly alter properties such as solubility, boiling point, and reactivity. The synthesized compounds in the studies were evaluated for their antimicrobial properties, indicating that these derivatives can be designed to target specific biological activities . Additionally, the use of magnetic and reusable catalysts, such as Fe3O4 bonded pyridinium-3-carboxylic acid-N-sulfonic acid chloride, for the synthesis of related compounds like 3,4-dihydropyrimidin-2(1H)-ones, highlights the importance of catalysts in improving the efficiency and sustainability of the synthesis process .

科学研究应用

Aurora激酶抑制剂的癌症治疗

一种与“1-[(1-甲基-1H-吡咯-3-基)磺酰基]哌啶-4-羧酸”结构相似的化合物已被鉴定为Aurora激酶抑制剂,表明通过抑制参与细胞分裂的蛋白质Aurora A在癌症治疗中具有潜在的效用(罗伯特·亨利,詹姆斯,2006)。

抗癌剂

带有哌啶-4-羧酸乙酯附着的1,3,4-恶二唑的丙酰胺衍生物的合成和评估显示出有希望的抗癌活性,表明哌啶-4-羧酸的衍生物可以作为潜在的抗癌剂(A. Rehman等人,2018)。

抗菌和抗真菌应用

具有哌啶-4-羧酸部分的化合物已证明具有有价值的抗菌特性,表明在治疗细菌感染方面具有潜力(Aziz-ur-Rehman等人,2017)。

β(3)激动剂

新型(4-哌啶-1-基)-苯磺酰胺,包括与所讨论化学结构接近的衍生物,已被制备为有效且选择性的人类β(3)激动剂。此类化合物可用于治疗与β(3)-肾上腺素能受体相关的疾病(B. Hu等人,2001)。

合成细菌叶绿素

一种在合成细菌叶绿素中结合哌啶单元的新型分子设计已被开发出来,表明在调整近红外吸收剂的极性以用于光动力治疗中具有应用潜力(Kanumuri Ramesh Reddy等人,2013)。

杂环氨基酸合成

甲基3-和5-(N-Boc-哌啶基)-1H-吡唑-4-羧酸盐作为新型杂环氨基酸的开发表明在合成药物的手性构件块中具有效用(Gita Matulevičiūtė等人,2021)。

肿瘤坏死因子-α和基质金属蛋白酶抑制剂

基于哌啶-4-羧酸的4-炔氧基苯基硫烷基、亚磺酰基和磺酰基烷基异羟肟酸盐已显示出对肿瘤坏死因子-α转化酶和基质金属蛋白酶的选择性抑制活性,突出了在治疗炎症性疾病和癌症方面的潜力(A. Venkatesan等人,2004)。

对番茄病原体的抗菌活性

1-二苯甲基-磺酰基-4-(3-(哌啶-4-基)丙基)哌啶的衍生物已证明对番茄植物的细菌和真菌病原体具有显着的抗菌活性,表明农业应用(K. Vinaya等人,2009)。

属性

IUPAC Name |

1-(1-methylpyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-12-5-4-10(8-12)18(16,17)13-6-2-9(3-7-13)11(14)15/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUDEWHCTFCURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

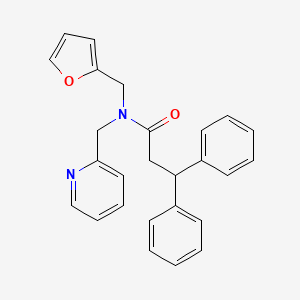

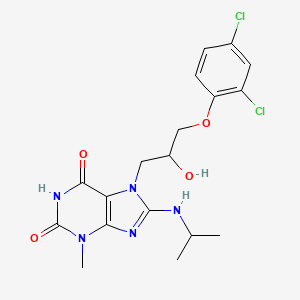

![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)

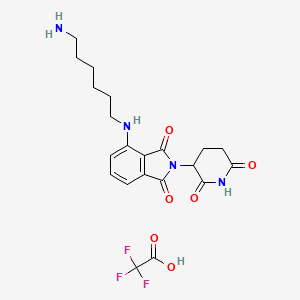

![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)

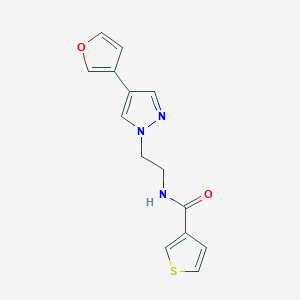

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)

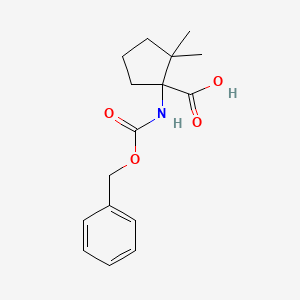

![N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2565731.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2565732.png)

![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)

![3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2565735.png)